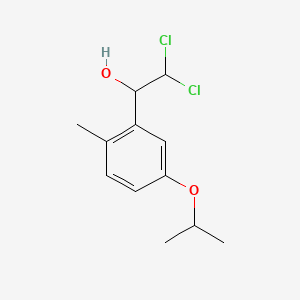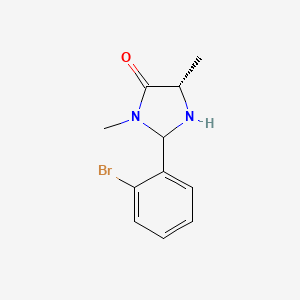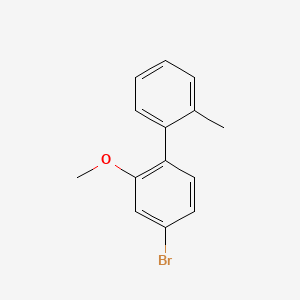
5-(4-Chlorophenyl)thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorophenyl)thiazole-4-carboxylic acid is a heterocyclic organic compound that features a thiazole ring substituted with a 4-chlorophenyl group and a carboxylic acid group. Thiazoles are known for their diverse biological activities and are found in various bioactive molecules, including antimicrobial, antifungal, antiviral, and anticancer agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which then undergoes cyclization in the presence of an acid catalyst to yield the thiazole ring . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Chlorophenyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Electrophilic substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the C-5 position.
Nucleophilic substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Nucleophilic substitution: Reagents like amines, thiols, and alcohols can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield 5-bromo-5-(4-chlorophenyl)thiazole-4-carboxylic acid .
Applications De Recherche Scientifique
5-(4-Chlorophenyl)thiazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(4-Chlorophenyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes or interfere with the synthesis of nucleic acids in microbial cells . The exact pathways and targets depend on the specific biological activity being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenylthiazole-4-carboxylic acid: Lacks the chlorine substituent on the phenyl ring, which may affect its biological activity.
5-(4-Bromophenyl)thiazole-4-carboxylic acid: Contains a bromine substituent instead of chlorine, which can influence its reactivity and potency.
5-(4-Methylphenyl)thiazole-4-carboxylic acid: Features a methyl group on the phenyl ring, altering its chemical and biological properties.
Uniqueness
The presence of the 4-chlorophenyl group in 5-(4-Chlorophenyl)thiazole-4-carboxylic acid imparts unique chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H6ClNO2S |
|---|---|
Poids moléculaire |
239.68 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14) |
Clé InChI |
JSBBJUKNMLXRLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(N=CS2)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-6,6-dimethyl-6-azabicyclo[3.2.1]octan-6-ium iodide](/img/structure/B14015523.png)
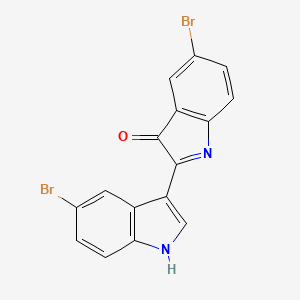


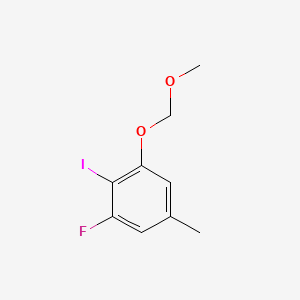
![((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol](/img/structure/B14015558.png)


